3-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine is a bicyclic heterocyclic compound that belongs to the class of pyrazolo[4,3-b]pyridines. This compound exhibits significant biological activity and has garnered attention for its potential applications in medicinal chemistry. The structure comprises a pyrazole ring fused to a pyridine ring, which contributes to its unique properties and reactivity.
This compound can be classified under heterocyclic compounds, particularly those containing nitrogen atoms in their rings. Pyrazolo[4,3-b]pyridines are recognized for their diverse biological activities, including anti-inflammatory and anticancer properties. The synthesis and characterization of various derivatives of this compound have been extensively documented in scientific literature, indicating its importance in pharmaceutical research .
The synthesis of 3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine can be achieved through several methods:
The molecular formula for 3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine is . The structure features a tetrahydropyridine moiety fused with a pyrazole ring.
X-ray crystallography studies provide detailed insights into the molecular conformations and hydrogen bonding interactions within solid-state structures of related compounds .
3-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine participates in various chemical reactions:
The mechanism of action for 3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine is primarily linked to its interaction with biological targets:
The physical properties of 3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine include:
Chemical properties include:
The applications of 3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine are diverse:
3-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine (C₇H₁₁N₃) features a bicyclic scaffold comprising a partially saturated pyridine ring fused to a 3-methylpyrazole ring. Its molecular formula is confirmed by PubChem records [2] [4]. The core structure exhibits proton-dependent tautomerism at the pyrazole N1/N2 positions. Computational studies demonstrate that the 1H-tautomer (N1-H) is energetically favored over the 2H-form (N2-H) by ~37 kJ/mol due to extended aromaticity across both rings, aligning with AM1 calculations for analogous pyrazolopyridines [3]. This tautomeric preference persists despite saturation of the pyridine ring (positions 4–7), which adopts a half-chair conformation in solid-state structures [5].
Table 1: Core Molecular Descriptors
Property | Value |
---|---|
Molecular Formula | C₇H₁₁N₃ |
Molecular Weight | 137.18 g/mol |
SMILES | CC₁=C₂C(=NN₁)CCCN₂ |
InChIKey | ZGHWHGRLNYSEQD-UHFFFAOYSA-N |
Tautomeric Energy Difference | 1H-form favored by ~37 kJ/mol |
The 3-methyl substituent profoundly influences electronic properties. Statistical analysis of >300,000 pyrazolopyridine derivatives reveals that ~47% bear a methyl group at C3, underscoring its prevalence in bioactive scaffolds [3]. This alkyl group exerts +I inductive effects, elevating electron density at C3 and adjacent N1. Consequently, the molecule’s dipole moment increases, enhancing solubility in polar media. Saturation of the pyridine ring (4,5,6,7-tetrahydro) reduces overall aromaticity compared to fully unsaturated congeners but improves conformational flexibility for target binding. The proton affinity of the pyridine nitrogen (N7) is augmented by the electron-donating methyl group, favoring salt formation (e.g., hydrochlorides) [6] [8].
Density Functional Theory (DFT) simulations reveal that protonation at N7 generates a zwitterionic form (N7-H⁺, N1⁻) under acidic conditions. This state facilitates unique hydrogen-bonding motifs:
Table 2: Predicted Collision Cross Sections (CCS) for Key Adducts
Adduct | m/z | CCS (Ų) |
---|---|---|
[M+H]⁺ | 138.10257 | 129.7 |
[M+Na]⁺ | 160.08451 | 137.5 |
[M-H]⁻ | 136.08801 | 127.1 |
[M+NH₄]⁺ | 155.12911 | 148.9 |
The ring fusion pattern critically differentiates pyrazolo[4,3-b]pyridines from isomers like pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines:
Table 3: Structural Comparison of Key Pyrazolopyridine Isomers
Feature | Pyrazolo[4,3-b]pyridine | Pyrazolo[3,4-b]pyridine | Pyrazolo[4,3-c]pyridine |
---|---|---|---|
Fusion Bonds | Pyrazole C3-C4 + Pyridine C7-C8 | Pyrazole C4-C5 + Pyridine C5-C6 | Pyrazole C4-C5 + Pyridine C3-C4 |
Aromaticity | Reduced (non-aromatic pyridine ring) | Full | Reduced |
Representative Derivative | 3-Methyl-4,5,6,7-tetrahydro-1H-form | 1H-unsubstituted | 5-Methylsulfonyl-1-aryl |
H-Bonding Motif (Solid) | Dimeric via C–H···π | Sheet-forming | Ribbons via C–H···O |
The saturated pyridine ring in 3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine enhances solubility and bioavailability over planar analogues, making it a versatile intermediate for kinase inhibitors [3] [6]. Its hydrochloride salt (CAS 2156657-30-4) exemplifies this utility, displaying improved crystallinity and handling [6].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7